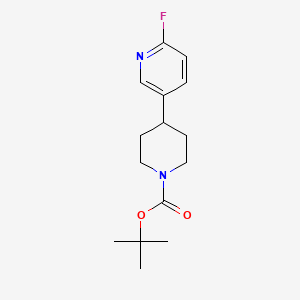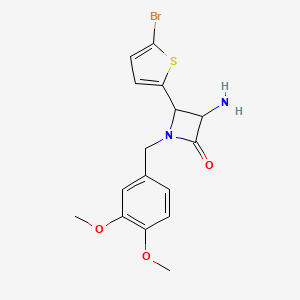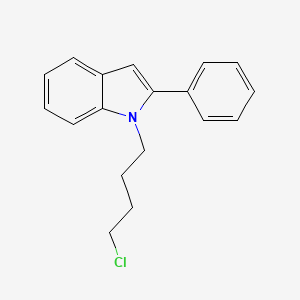
3-(3-Chlorothiophen-2-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3-CHLOROTHIOPHEN-2-YL)ACRYLIC ACID is an organic compound that belongs to the family of acrylic acids It features a thiophene ring substituted with a chlorine atom at the 3-position and an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3-CHLOROTHIOPHEN-2-YL)ACRYLIC ACID typically involves the reaction of 3-chlorothiophene-2-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from 60°C to 100°C.
Industrial Production Methods: Industrial production methods for (E)-3-(3-CHLOROTHIOPHEN-2-YL)ACRYLIC ACID may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to minimize by-products and enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: (E)-3-(3-CHLOROTHIOPHEN-2-YL)ACRYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acrylic acid moiety to a saturated carboxylic acid.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted thiophene derivatives .
Applications De Recherche Scientifique
(E)-3-(3-CHLOROTHIOPHEN-2-YL)ACRYLIC ACID has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives .
Mécanisme D'action
The mechanism of action of (E)-3-(3-CHLOROTHIOPHEN-2-YL)ACRYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
- (E)-3-(THIOPHEN-2-YL)ACRYLIC ACID
- 2-CYANO-3-THIOPHEN-2-YL-ACRYLIC ACID METHYL ESTER
- (E)-3-(5-CHLOROTHIOPHEN-2-YL)ACRYLIC ACID
Comparison: (E)-3-(3-CHLOROTHIOPHEN-2-YL)ACRYLIC ACID is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C7H5ClO2S |
|---|---|
Poids moléculaire |
188.63 g/mol |
Nom IUPAC |
(E)-3-(3-chlorothiophen-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H5ClO2S/c8-5-3-4-11-6(5)1-2-7(9)10/h1-4H,(H,9,10)/b2-1+ |
Clé InChI |
KNXPMWWSPPOEBS-OWOJBTEDSA-N |
SMILES isomérique |
C1=CSC(=C1Cl)/C=C/C(=O)O |
SMILES canonique |
C1=CSC(=C1Cl)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


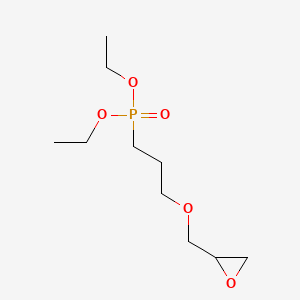
![N'-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B12063803.png)
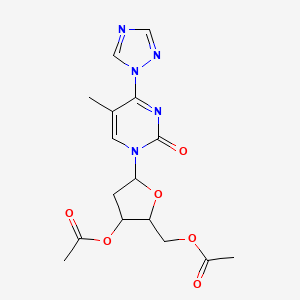





![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12063849.png)
